molecular formula C13H9NO B010760 4-Cyano-4'-hydroxybiphenyl CAS No. 19812-93-2

4-Cyano-4'-hydroxybiphenyl

Cat. No. B010760
CAS RN: 19812-93-2
M. Wt: 195.22 g/mol
InChI Key: ZRMIETZFPZGBEB-UHFFFAOYSA-N
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Patent
US06160157

Procedure details

A mixture of 10 g of 4-cyano-4-methoxy biphenyl and 30 g of pyridinium chloride is taken to 200° C. for 2 hours. 50 ml of pyridine then 50 ml of 1N hydrochloric acid are added at 110° C. Extraction is carried out with chloroform (100 then 25 ml). The combined organic extracts are washed twice with 100 ml water, dried over magnesium sulphate, and the solvent is eliminated by distillation under reduced pressure. 7 g (75% yield) of 4-cyano-4'-hydroxy-biphenyl is obtained in the form of a beige powder.
Name
4-cyano-4-methoxy biphenyl
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1([O:15]C)[CH:8]=[CH:7][C:6](C2C=CC=CC=2)=[CH:5][CH2:4]1)#N.[Cl-].[NH+:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl.N1C=CC=[CH:27][CH:26]=1>>[C:23]([C:22]1[CH:27]=[CH:26][C:19]([C:6]2[CH:7]=[CH:8][C:3]([OH:15])=[CH:4][CH:5]=2)=[CH:20][CH:21]=1)#[N:18] |f:1.2|

Inputs

Step One
Name
4-cyano-4-methoxy biphenyl
Quantity
10 g
Type
reactant
Smiles
C(#N)C1(CC=C(C=C1)C1=CC=CC=C1)OC
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
The combined organic extracts are washed twice with 100 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent is eliminated by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.